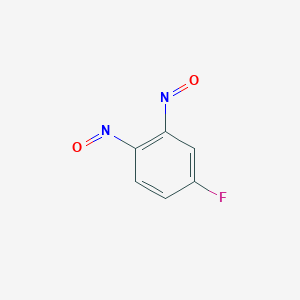
4-Fluoro-1,2-dinitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1,2-dinitrosobenzene is an organic compound characterized by the presence of a fluorine atom and two nitroso groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,2-dinitrosobenzene typically involves the nitration of fluorobenzene followed by the introduction of nitroso groups. One common method involves the reaction of fluorobenzene with nitric acid and sulfuric acid to form 4-fluoronitrobenzene. This intermediate is then subjected to further nitration to introduce the second nitro group, resulting in 4-fluoro-1,2-dinitrobenzene. The final step involves the reduction of the nitro groups to nitroso groups using a suitable reducing agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1,2-dinitrosobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation to form nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-fluoro-1,2-diaminobenzene.
Oxidation: Formation of 4-fluoro-1,2-dinitrobenzene.
Scientific Research Applications
4-Fluoro-1,2-dinitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1,2-dinitrosobenzene involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino groups in proteins, leading to the formation of stable adducts. This property makes it useful in studying protein structure and function. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological molecules and alter their activity .
Comparison with Similar Compounds
1,2-Dinitrobenzene: Similar structure but lacks the fluorine atom.
4-Fluoronitrobenzene: Contains a single nitro group and a fluorine atom.
1,3-Dinitrobenzene: Different arrangement of nitro groups on the benzene ring.
Uniqueness: 4-Fluoro-1,2-dinitrosobenzene is unique due to the presence of both fluorine and nitroso groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
CAS No. |
66147-04-4 |
|---|---|
Molecular Formula |
C6H3FN2O2 |
Molecular Weight |
154.10 g/mol |
IUPAC Name |
4-fluoro-1,2-dinitrosobenzene |
InChI |
InChI=1S/C6H3FN2O2/c7-4-1-2-5(8-10)6(3-4)9-11/h1-3H |
InChI Key |
KPZFGJHLEDZYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



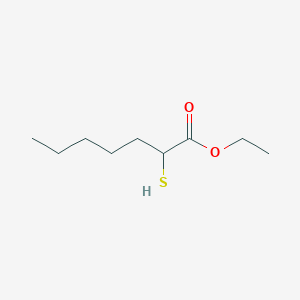
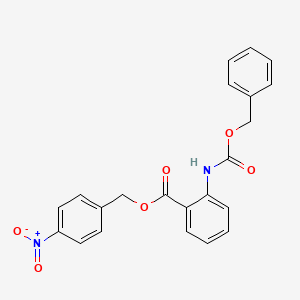

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
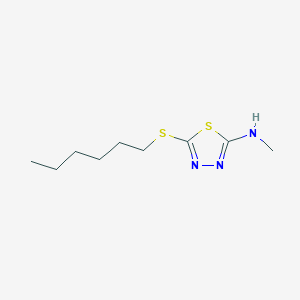
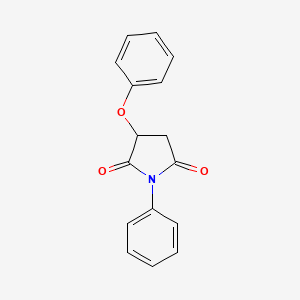
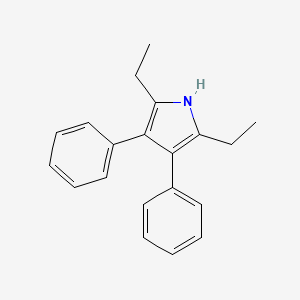
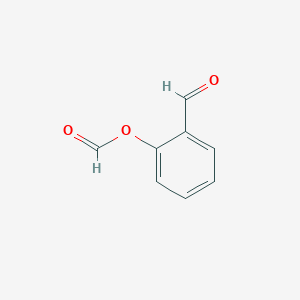
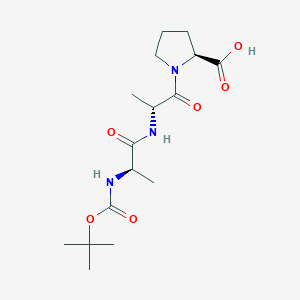
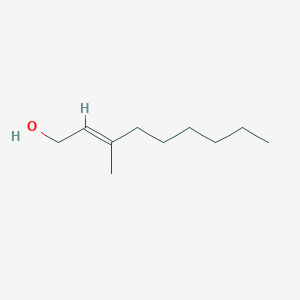
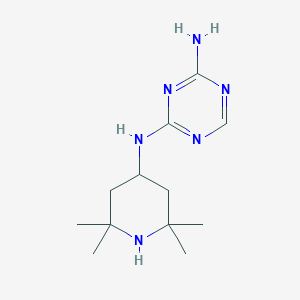
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
